(-)-Calanolide A

Description

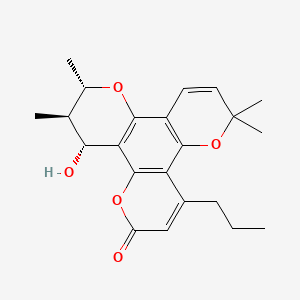

Structure

3D Structure

Propriétés

Numéro CAS |

163661-45-8 |

|---|---|

Formule moléculaire |

C22H26O5 |

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

(16S,17R,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m0/s1 |

Clé InChI |

NIDRYBLTWYFCFV-OAVHHTNSSA-N |

SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

SMILES isomérique |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@@H]([C@H]([C@@H](O4)C)C)O |

SMILES canonique |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

Autres numéros CAS |

163661-45-8 |

Origine du produit |

United States |

Foundational & Exploratory

The Unique Mechanism of (-)-Calanolide A: A Dipyranocoumarin NNRTI with a Distinct Resistance Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(-)-Calanolide A, a naturally derived dipyranocoumarin, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). It exhibits a unique and complex mechanism of action that distinguishes it from many other NNRTIs. By binding to the HIV-1 reverse transcriptase (RT), this compound allosterically inhibits the enzyme's function, a hallmark of the NNRTI class. However, kinetic studies have revealed a more intricate mixed-type inhibition pattern, suggesting interaction with more than one site on the enzyme. This guide provides a detailed examination of the molecular interactions, enzymatic inhibition kinetics, resistance profile, and the experimental methodologies used to elucidate the mechanism of action of this compound. A key feature of this compound is its retained, and in some cases enhanced, activity against common NNRTI-resistant viral strains, positioning it as a valuable compound in the development of next-generation antiretroviral therapies.

Introduction to this compound as an NNRTI

HIV-1 remains a significant global health challenge, with antiretroviral therapy (ART) being the cornerstone of management. HIV-1 reverse transcriptase is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[1] This enzymatic step is a primary target for antiretroviral drugs, which include nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

NNRTIs are a class of allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 RT, known as the NNRTI-binding pocket (NNIBP). This binding induces a conformational change in the enzyme, distorting the active site and inhibiting DNA polymerization.[2] this compound, first isolated from the tree Calophyllum lanigerum, is a potent and specific inhibitor of HIV-1 RT.[2][3] Unlike many other NNRTIs, it is inactive against HIV-2 RT and cellular DNA polymerases, highlighting its specificity.[2][3]

Core Mechanism of Action

Viral life-cycle studies indicate that this compound acts early in the HIV-1 infection process, consistent with the inhibition of reverse transcription.[2][3] As an NNRTI, its primary mechanism is the non-competitive inhibition of HIV-1 RT.

dot

Kinetic Analysis of Inhibition

A distinguishing feature of this compound is its complex inhibition kinetics. While it functions as an NNRTI, detailed enzymatic assays have shown that it exhibits a mixed-type inhibition pattern with respect to the deoxynucleotide triphosphate (dNTP) substrate and the template/primer.[4] This suggests a more complex interaction than a simple non-competitive binding model.

The kinetic data indicate that this compound may possess two distinct binding sites on the HIV-1 RT.[4] One interaction is competitive with respect to dNTP binding, suggesting a site near the enzyme's active site, while the other is uncompetitive.[4] This dual interaction mechanism is not typical of other characterized NNRTIs and may contribute to its unique resistance profile. Furthermore, this compound has been shown to act synergistically with other NNRTIs like nevirapine, further setting it apart from the general class of NNRTIs.[4]

Antiviral Activity and Resistance Profile

This compound demonstrates potent antiviral activity against a wide range of laboratory and clinical strains of HIV-1, with 50% effective concentration (EC50) values typically in the low micromolar to nanomolar range.[2] A critical advantage of this compound is its activity against NNRTI-resistant strains of HIV-1.

Data on Antiviral Activity

The following tables summarize the quantitative data on the in vitro antiviral activity of this compound against wild-type and NNRTI-resistant HIV-1 strains.

| Table 1: Antiviral Activity of this compound against Wild-Type HIV-1 | |

| HIV-1 Strain/Isolate | EC50 (µM) |

| Laboratory Strains (General) | 0.10 - 0.17[2] |

| T-tropic and Monocyte-tropic Isolates | 0.02 - 0.5[5] |

| Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Strains | ||

| RT Mutation | This compound Activity | Reference |

| K103N | Retains activity (though may be reduced) | [5] |

| Y181C | Enhanced activity | [5] |

| Y181C + AZT Resistance Mutations | Enhanced activity | |

| K103N + Y181C | Retains full activity | [5] |

| L100I, Y188H | Reduced activity/Resistance | [6] |

| T139I | Resistance | [7] |

The enhanced potency against the Y181C mutant is a particularly significant finding, as this mutation confers high-level resistance to first-generation NNRTIs like nevirapine and efavirenz.[5] The unique mutation selected by this compound pressure in vitro is T139I, which does not confer broad cross-resistance to other NNRTIs.[7]

dot

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on several key experimental protocols.

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay is used to determine the EC50 of an antiviral compound by measuring its ability to protect cells from HIV-1-induced cytopathic effects (CPE).

-

Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to cell death. An effective antiviral agent will protect the cells from the virus, allowing them to remain viable. Cell viability is typically quantified using a colorimetric assay, such as the MTT assay.

-

Protocol Outline:

-

Cell Seeding: Seed MT-4 cells into a 96-well microtiter plate at a predetermined density.

-

Compound Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include control wells with virus only (virus control) and cells only (mock-infected control).

-

Viral Infection: Infect the cells with a standardized amount of an HIV-1 laboratory strain.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator to allow for viral replication and CPE development.

-

Viability Measurement (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for several hours, during which viable cells metabolize the MTT into a purple formazan product.

-

Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the control wells. The EC50 is determined as the concentration of the compound that protects 50% of the cells from viral CPE.

-

dot

Recombinant HIV-1 RT Inhibition Assay

This is a cell-free biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

-

Principle: The assay measures the incorporation of labeled dNTPs into a newly synthesized DNA strand using a synthetic template-primer. The reduction in incorporated label in the presence of an inhibitor corresponds to the level of RT inhibition. Non-radioactive kits often use a biotin-labeled template and digoxigenin (DIG)-labeled dUTP.

-

Protocol Outline:

-

Reagent Preparation: Prepare reaction buffers, dilute recombinant HIV-1 RT enzyme, and prepare serial dilutions of the inhibitor (e.g., this compound).

-

Reaction Setup: In a microplate, combine the template-primer (e.g., poly(A)•oligo(dT)), a mix of dNTPs including DIG-dUTP, the diluted HIV-1 RT, and the inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Capture: Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated primer-template-new DNA strand complex will bind to the streptavidin.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

-

Wash again to remove unbound antibody.

-

Add an HRP substrate (e.g., ABTS or TMB), which generates a colorimetric signal.

-

-

Data Analysis: Measure the absorbance. The signal intensity is proportional to the RT activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

-

X-ray Crystallography of HIV-1 RT-Inhibitor Complex

This technique provides an atomic-level three-dimensional structure of the inhibitor bound to the enzyme, revealing the precise molecular interactions.

-

Principle: High-quality crystals of the protein-inhibitor complex are grown and then diffracted using a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined.

-

Protocol Outline:

-

Protein Expression and Purification: Express high-purity, crystallization-grade recombinant HIV-1 RT (often using engineered constructs to improve stability and crystallization).

-

Complex Formation: Incubate the purified RT with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants like PEG, salts, pH) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.

-

Cryo-protection: Soak the crystals in a cryoprotectant solution (e.g., reservoir solution with 20-30% glycerol) before flash-cooling in liquid nitrogen to prevent ice crystal formation during data collection.

-

Data Collection: Mount the frozen crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data as the crystal is rotated.

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement (using a known RT structure as a model). Build the inhibitor into the electron density map and refine the entire complex structure to high resolution.

-

Conclusion

This compound stands out as a non-nucleoside reverse transcriptase inhibitor with a multifaceted mechanism of action. Its mixed-type inhibition kinetics suggest a complex interaction with HIV-1 RT, potentially at two distinct sites, which differentiates it from conventional NNRTIs. This unique biochemical profile is likely linked to its favorable resistance profile, particularly its potent activity against the clinically significant Y181C and the K103N/Y181C dual mutants. While resistance can be induced via the T139I mutation, this pathway does not confer broad cross-resistance to other NNRTI drugs. The detailed understanding of its mechanism, derived from robust cell-based and enzymatic assays, provides a strong rationale for the continued investigation of this compound and its analogs as components of combination antiretroviral therapy, especially in treatment-experienced patients harboring NNRTI-resistant virus.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by calanolide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

(-)-Calanolide A Binding Sites on HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Calanolide A, a dipyranocoumarin isolated from the tropical rainforest tree Calophyllum lanigerum, is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). Unlike many other NNRTIs, this compound exhibits a unique and complex mechanism of action, suggesting the presence of at least two distinct binding sites on the HIV-1 reverse transcriptase (RT) enzyme. This technical guide provides a comprehensive overview of the current understanding of these binding sites, supported by quantitative inhibition data, detailed experimental methodologies, and logical diagrams illustrating the proposed mechanism of action. While a co-crystal structure of this compound with HIV-1 RT has not been publicly reported, a combination of kinetic analyses, site-directed mutagenesis studies, and molecular modeling provides significant insight into its interaction with the enzyme.

Introduction to this compound and its Unique Mechanism of Action

This compound is a naturally occurring compound that has demonstrated significant antiretroviral activity against a broad range of HIV-1 strains, including those resistant to other nucleoside and non-nucleoside RT inhibitors.[1] Its mechanism of action is distinct from other NNRTIs, which typically bind to a single allosteric pocket. Kinetic studies have revealed that this compound acts as a mixed-type inhibitor, with both competitive and uncompetitive components with respect to deoxynucleotide triphosphate (dNTP) substrates.[2] This suggests that this compound interacts with HIV-1 RT at more than one location, leading to a more complex and potentially more robust inhibition of viral replication. The compound is essentially inactive against HIV-2 RT, highlighting the specificity of its interaction with the HIV-1 enzyme.[1]

The Putative Binding Sites of this compound on HIV-1 RT

Based on extensive research, two primary binding sites for this compound on HIV-1 RT have been proposed:

-

The NNRTI Binding Pocket (Site 1): This is the classical binding site for non-nucleoside inhibitors. It is a hydrophobic pocket located approximately 10 Å from the polymerase active site. Binding of NNRTIs to this pocket induces a conformational change in the enzyme that inhibits its function.

-

A Novel, Second Binding Site (Site 2): The existence of a second site is inferred from the unique kinetic profile of this compound. This site is believed to be near the pyrophosphate binding site and may also be close to the polymerase active site, potentially overlapping with the binding site for foscarnet.[2]

Evidence from Resistance Studies

The most compelling evidence for the location of the binding sites comes from the analysis of drug-resistant mutations in the HIV-1 RT gene. Serial passage of HIV-1 in the presence of this compound has led to the selection of specific mutations that confer resistance. These mutations provide a genetic footprint of the drug's binding interaction.

The primary mutation associated with high-level resistance to this compound is T139I .[3] Additionally, mutations at positions L100 , K103 , and Y188 have been shown to affect the susceptibility of HIV-1 RT to this compound.[3] The Y181C mutation, which confers resistance to many other NNRTIs, does not significantly impact the activity of this compound, further highlighting its unique binding mode.

Insights from Molecular Modeling

In the absence of a co-crystal structure, molecular docking studies have been employed to predict the binding orientation of this compound and its analogs within the NNRTI binding pocket of HIV-1 RT. These studies often utilize existing crystal structures of HIV-1 RT in complex with other NNRTIs (e.g., PDB ID: 1VRT).[4] Modeling suggests that the coumarin core of this compound interacts with key hydrophobic residues within the NNRTI pocket.

Quantitative Inhibition Data

The potency of this compound and its analogs has been quantified through various in vitro assays. The following table summarizes key inhibitory concentrations against wild-type and mutant HIV-1 strains.

| Compound | Virus Strain/Enzyme | Assay Type | IC50 / EC50 (µM) | Reference |

| This compound | HIV-1 (various lab strains) | Cell-based | 0.10 - 0.17 | [1] |

| This compound | Wild-type HIV-1 RT | Enzyme inhibition | - | - |

| This compound | T139I mutant HIV-1 RT | Enzyme inhibition | Increased | [3] |

| This compound | L100I mutant HIV-1 RT | Enzyme inhibition | Increased | - |

| This compound | K103N mutant HIV-1 RT | Enzyme inhibition | Increased | - |

| This compound | Y188C mutant HIV-1 RT | Enzyme inhibition | Increased | - |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)

This protocol describes a typical method for determining the in vitro inhibitory activity of a compound against purified recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.01% Triton X-100

-

Template/Primer: Poly(rA)/oligo(dT)12-18

-

Deoxynucleotide Triphosphates (dNTPs): dATP, dCTP, dGTP, [3H]-dTTP (radiolabeled) or a fluorescently labeled analog

-

96-well microplates

-

Scintillation counter or fluorescence plate reader

-

Stop Solution: 100 mM EDTA

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, poly(rA)/oligo(dT) template/primer, and dNTPs (including the labeled dNTP).

-

Inhibitor Addition: Add the diluted this compound or control (DMSO vehicle) to the appropriate wells.

-

Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well. The final reaction volume is typically 50 µL.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 25 µL of the stop solution to each well.

-

Quantification:

-

Radiolabeled Assay: Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat) to capture the newly synthesized radiolabeled DNA. Wash the filter to remove unincorporated [3H]-dTTP. Measure the radioactivity of the captured DNA using a scintillation counter.

-

Fluorescent Assay: Measure the fluorescence intensity of the incorporated labeled dNTP using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Site-Directed Mutagenesis

This protocol outlines the general steps for creating specific mutations in the HIV-1 RT gene to study their effect on this compound susceptibility.

Materials:

-

Plasmid DNA containing the wild-type HIV-1 RT gene

-

Mutagenic primers containing the desired nucleotide changes (e.g., for T139I)

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

-

DNA sequencing reagents

Procedure:

-

Primer Design: Design and synthesize primers that contain the desired mutation and flank the target site in the RT gene.

-

Mutagenesis PCR: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the desired mutation.

-

Template Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental (wild-type) plasmid DNA and leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting bacterial colonies and sequence the RT gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Protein Expression and Purification: Express and purify the mutant HIV-1 RT protein for use in the enzyme inhibition assays described in section 4.1.

Visualizations

Proposed Mechanism of this compound Inhibition of HIV-1 RT

Caption: Proposed dual-site inhibition mechanism of this compound on HIV-1 RT.

Experimental Workflow for Assessing this compound Resistance

Caption: Workflow for identifying and characterizing resistance to this compound.

Conclusion

This compound remains a compound of significant interest due to its unique dual-site inhibitory mechanism against HIV-1 RT. While the precise molecular interactions await elucidation by X-ray crystallography, the existing body of evidence from kinetic and mutagenesis studies provides a strong foundation for understanding its binding sites. The identification of the T139I mutation as a key determinant of resistance offers a critical starting point for the design of next-generation NNRTIs that may overcome current resistance challenges. Further research, particularly structural studies, will be invaluable in fully characterizing the binding of this compound and in exploiting its unique mechanism for the development of more effective anti-HIV therapeutics.

References

- 1. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by calanolide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational drug design strategies applied to the modelling of human immunodeficiency virus-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of (-)-Calanolide A in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Calanolide A, a dipyranocoumarin isolated from the latex of the tree Calophyllum lanigerum, has garnered significant attention for its potent anti-HIV-1 activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Despite its therapeutic potential, the natural supply of this compound is scarce, driving research into both total synthesis and a deeper understanding of its biosynthesis in plants. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including proposed intermediates, key enzymatic steps, and relevant experimental methodologies. It is important to note that the complete biosynthetic pathway has not been fully elucidated, and much of the current knowledge is based on putative pathways derived from transcriptome analysis and analogy to other coumarin biosynthetic routes.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound commences with the primary metabolite L-phenylalanine and proceeds through the general phenylpropanoid pathway to form the core coumarin structure, which is then further elaborated.

Formation of the Coumarin Precursor: Umbelliferone

The initial steps of the pathway are well-established in coumarin biosynthesis:

-

L-Phenylalanine is converted to trans-Cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL).

-

trans-Cinnamic acid is then hydroxylated to p-Coumaric acid by Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase.

-

Subsequent hydroxylation and lactonization lead to the formation of Umbelliferone (7-hydroxycoumarin), a key branch-point intermediate.

Divergent Pathways to Dipetalolactone

From umbelliferone, the pathway is thought to diverge, leading to the formation of a key pyranocoumarin intermediate, dipetalolactone. Two main routes have been proposed, although they are not yet fully confirmed:

-

Pathway A: Umbelliferone is converted to 5,7-dihydroxycoumarin .

-

Pathway B: Umbelliferone is converted to osthenol .

Both pathways are believed to converge on the formation of dipetalolactone .

The Final Steps: Formation of this compound

The latter stages of the biosynthesis involve a complex series of reactions to yield the final product:

-

Dipetalolactone is converted to a 3-propyl-intermediate . The exact mechanism and enzymes involved in the addition of the propyl group are currently unknown.

-

A crucial Wagner-Meerwein rearrangement of the 3-propyl-intermediate is proposed to form the characteristic tetracyclic core of the calanolides. This type of rearrangement is common in terpene biosynthesis and involves a 1,2-hydride, -alkyl, or -aryl shift.

-

Finally, a series of stereospecific hydroxylations and other modifications, likely catalyzed by cytochrome P450 monooxygenases , convert the rearranged intermediate into This compound .

Diagram of the Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Quantitative data on the biosynthesis of this compound in planta is extremely limited. However, studies on callus cultures of Calophyllum brasiliense have provided some insights into the production of related calanolides.

| Compound | Explant Source | Production (mg/kg dry weight) | Reference |

| Calanolide B | Seed | 309.25 | |

| Calanolide C | Seed | 117.70 | |

| Calanolide B | Leaf | 8.70 | |

| Calanolide C | Leaf | 0.0 |

These findings suggest that the biosynthetic machinery for calanolides is active in callus tissues and that production levels can be influenced by the explant source.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound pathway are not available in the literature. However, the following are generalized protocols for key experimental techniques that would be employed in such research.

Transcriptome Analysis for Gene Discovery

This protocol outlines a general workflow for identifying candidate genes involved in the biosynthesis of secondary metabolites like this compound.

Diagram of a General Workflow for Transcriptome Analysis

Caption: A generalized workflow for identifying candidate biosynthetic genes.

Methodology:

-

Plant Material: Collect tissues known to produce this compound, such as leaves and latex from Calophyllum lanigerum.

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or protocol (e.g., TRIzol method).

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., using an Illumina platform).

-

Bioinformatic Analysis:

-

Perform quality control and trimming of the raw sequencing reads.

-

Assemble the reads into contigs and unigenes using a de novo assembler (e.g., Trinity).

-

Annotate the unigenes by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLAST.

-

Identify candidate genes based on homology to known enzymes involved in coumarin and terpene biosynthesis (e.g., PAL, C4H, cytochrome P450s, prenyltransferases).

-

In Vitro Cytochrome P450 Monooxygenase Assay

This protocol describes a general method for assaying the activity of cytochrome P450 enzymes, which are crucial in the final steps of this compound biosynthesis.

Methodology:

-

Enzyme Source:

-

Microsomal Fractions: Isolate microsomes from Calophyllum tissues.

-

Recombinant Enzyme: Express a candidate P450 gene in a heterologous system (e.g., E. coli, yeast) and purify the recombinant protein.

-

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Putative substrate (e.g., the rearranged intermediate)

-

NADPH-cytochrome P450 reductase

-

NADPH (as a source of reducing equivalents)

-

Microsomes or recombinant P450 enzyme

-

-

Reaction:

-

Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding NADPH.

-

Incubate for a specific time period.

-

Stop the reaction by adding a quenching agent (e.g., ice-cold acetonitrile or methanol).

-

-

Analysis:

-

Centrifuge the reaction mixture to pellet the protein.

-

Analyze the supernatant for the presence of the product (e.g., this compound) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex and still largely uncharacterized process. The proposed pathway provides a framework for further investigation, but significant research is needed to identify and characterize the specific enzymes involved, particularly those responsible for the formation of the 3-propyl-intermediate, the Wagner-Meerwein rearrangement, and the final stereospecific modifications. The application of modern techniques such as transcriptome sequencing, proteomics, and metabolomics to Calophyllum species will be instrumental in fully elucidating this important biosynthetic pathway. A complete understanding of the pathway will not only satisfy academic curiosity but also open up avenues for metabolic engineering to enhance the production of this valuable anti-HIV compound.

The Structure-Activity Relationship of Calanolide A Analogs: A Technical Guide for Drug Development Professionals

An in-depth exploration of the core structural requirements and biological activities of Calanolide A and its derivatives in the ongoing search for potent anti-HIV agents.

Calanolide A, a naturally occurring dipyranocoumarin first isolated from the tree Calophyllum lanigerum, has emerged as a significant lead compound in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Its unique mechanism of action and activity against certain drug-resistant viral strains have spurred extensive research into the structure-activity relationships (SAR) of its analogs. This technical guide provides a comprehensive overview of the key structural modifications of Calanolide A and their impact on anti-HIV-1 activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Core Structure and Key Pharmacophores

The fundamental structure of Calanolide A is a tetracyclic coumarin. The SAR studies have revealed that specific stereochemistry and substitutions on this scaffold are critical for its anti-HIV-1 potency. The trans-configuration of the methyl groups at the C-10 and C-11 positions and the presence of a hydroxyl group at C-12 are crucial for optimal activity.[3][4] Modifications at these and other positions have been systematically explored to understand their influence on antiviral efficacy and to develop analogs with improved therapeutic profiles.

Quantitative Structure-Activity Relationship Data

The anti-HIV-1 activity of Calanolide A and its analogs is typically quantified by their 50% effective concentration (EC50) in cell-based assays, which measures the concentration required to inhibit viral replication by 50%, and their 50% inhibitory concentration (IC50) in enzymatic assays, which indicates the concentration needed to inhibit the reverse transcriptase enzyme by 50%. The therapeutic potential is often expressed as the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI value indicates a more favorable therapeutic window.

The following tables summarize the reported anti-HIV-1 activities of key Calanolide A analogs.

Table 1: Anti-HIV-1 Activity of Natural Calanolides and Key Analogs

| Compound | Modification | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| (+)-Calanolide A | Parent Compound | 0.1 | - | >27 | >270 |

| (-)-Calanolide B (Costatolide) | C-11/C-12 stereoisomer | 0.4 | - | >27 | >67.5 |

| 12-acetoxycalanolide A | C-12 esterification | - | - | - | - |

| 12-methoxycalanolide A | C-12 etherification | Inactive | - | - | - |

| (±)-Thia-calanolide A | Oxygen in ring B replaced by sulfur | Less active than Calanolide A | - | - | - |

| 11-demethyl-12-oxo calanolide A | C-11 demethylation and C-12 oxidation | - | 3.028 | - | - |

Data compiled from multiple sources.[1][4][5]

Table 2: Anti-HIV-1 Activity of Synthetic Calanolide A Analogs with Ring C Modifications

| Compound | Modification | EC50 (µM) |

| 10,11-trans-12-oxo-calanolide A | C-12 oxidation | 5-fold less potent than Calanolide A |

| 10,11-cis-12-oxo-calanolide A | C-12 oxidation, cis-methyl groups | 5-fold less potent than Calanolide A |

| 10-ethyl analog | 10-methyl replaced with ethyl | 4-fold reduction in potency |

| 10-isopropyl analog | 10-methyl replaced with isopropyl | Inactive |

Data compiled from multiple sources.[3]

Mechanism of Action: Dual Binding Site Inhibition

Calanolide A distinguishes itself from many other NNRTIs through its unique interaction with the HIV-1 reverse transcriptase (RT) enzyme. It is believed to have two distinct binding sites on the enzyme, allowing it to inhibit RT function through a complex mechanism.[2] This dual interaction may contribute to its activity against certain NNRTI-resistant strains.

References

- 1. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calanolide A - Wikipedia [en.wikipedia.org]

- 3. Structural analogues of the calanolide anti-HIV agents. Modification of the trans-10,11-dimethyldihydropyran-12-ol ring (ring C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Odyssey of (-)-Calanolide A: A Deep Dive into its Anti-HIV Drug Discovery Journey

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Calanolide A, a naturally occurring dipyranocoumarin, emerged from the dense rainforests of Sarawak, Malaysia, as a promising lead compound in the fight against the human immunodeficiency virus (HIV). Its unique mechanism of action as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a distinct two-site binding capability set it apart from other drugs in its class. This technical guide provides an in-depth exploration of the history of this compound's discovery, its intricate mechanism of action, extensive preclinical and clinical evaluations, and the challenges that shaped its developmental trajectory. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to offer a complete resource for researchers in the field of anti-HIV drug discovery.

Discovery and Serendipity

The story of this compound begins in 1987 during a plant collection expedition in the rainforests of Sarawak, Malaysia, sponsored by the U.S. National Cancer Institute (NCI). Extracts from the twigs and leaves of the tree Calophyllum lanigerum were collected and subsequently screened for potential anticancer activity. While showing no significant cytotoxic effects, the extract displayed potent anti-HIV-1 activity.[1] This serendipitous discovery marked the beginning of an extensive research effort to isolate and characterize the active constituent.

The active compound was identified as (+)-Calanolide A, a novel dipyranocoumarin.[1] However, a return trip to Sarawak to collect more plant material revealed that the original tree had been felled. The scarcity of the natural source prompted the development of a total synthesis method for (+)-Calanolide A, ensuring a sustainable supply for further research.[2]

Mechanism of Action: A Dual-Binding NNRTI

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. Unlike most NNRTIs that bind to a single allosteric pocket, this compound exhibits a unique and complex mechanism of inhibition involving two distinct binding sites on the HIV-1 RT.[3]

Kinetic analysis has revealed that one binding site is competitive with respect to the deoxynucleotide triphosphate (dNTP) substrate, while the other is non-competitive.[3] This dual-binding mechanism is believed to contribute to its activity against certain NNRTI-resistant strains of HIV-1. Molecular modeling studies have further elucidated the potential interactions of this compound within the NNRTI binding pocket, suggesting that specific amino acid residues, such as lysine 103, are crucial for its inhibitory activity.[4]

Caption: Mechanism of HIV-1 RT inhibition by this compound.

Preclinical and In Vitro Activity

This compound has demonstrated potent and selective activity against a broad range of laboratory and clinical isolates of HIV-1. A notable feature of its antiviral profile is its ability to inhibit strains of HIV-1 that have developed resistance to other NNRTIs.

Quantitative In Vitro Anti-HIV-1 Activity

The following table summarizes the 50% effective concentration (EC50) values of this compound against various HIV-1 strains.

| HIV-1 Strain | Cell Line | EC50 (µM) | Reference |

| Wild-type (Various lab strains) | Various | 0.10 - 0.17 | [1][5] |

| NNRTI-Resistant (Y181C) | Enhanced Activity | [6] | |

| NNRTI-Resistant (K103N) | Reduced Activity | [6] | |

| NNRTI-Resistant (L100I) | Reduced Activity | [6] | |

| NNRTI-Resistant (Y188H) | Reduced Activity | [6] |

Pharmacokinetics and Clinical Trials

The pharmacokinetic profile of (+)-Calanolide A has been evaluated in both preclinical animal models and human clinical trials.

Pharmacokinetic Parameters

The table below presents a summary of key pharmacokinetic parameters from a Phase I single-dose study in healthy, HIV-negative human subjects.[7][8]

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 200 mg | 1,721 ± 222 | 5.4 ± 0.2 | 9,149 ± 1,273 | a |

| 400 mg | 2,168 ± 296 | 8.6 ± 0.3 | 11,808 ± 1,096 | a |

| 600 mg | 2,868 ± 295 | 8.9 ± 0.5 | 13,301 ± 661 | a |

| 800 mg | - | - | - | ~20 |

| a: Half-life could not be reliably calculated at these doses. | ||||

| Data are presented as mean ± standard error. |

A multiple-dose study in healthy volunteers showed that (+)-Calanolide A was generally well-tolerated, with the most common adverse events being mild and transient, including headache, dizziness, and nausea.[9][10]

Information regarding the impact of this compound on viral load and CD4 counts in HIV-infected individuals from clinical trials is limited in the publicly available literature.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the direct inhibition of the enzymatic activity of recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT)15 template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Unlabeled dTTP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

Stop solution (e.g., 10% trichloroacetic acid [TCA])

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.

-

Add serial dilutions of the test compound to the wells of a microplate. Include positive (known NNRTI) and negative (DMSO vehicle) controls.

-

Initiate the reaction by adding the recombinant HIV-1 RT.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the newly synthesized DNA on ice for at least 30 minutes.

-

Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

-

Wash the filters with 10% TCA and then with ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value.

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Cell-Based Anti-HIV-1 Cytoprotection Assay

This assay assesses the ability of a compound to protect susceptible host cells from HIV-1-induced cell death.

Materials:

-

CEM-SS cells (a human T-lymphoblastoid cell line highly susceptible to HIV-1)

-

Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

HIV-1 viral stock

-

Test compound (this compound) dissolved in DMSO

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization buffer (e.g., acidified isopropanol)

Procedure:

-

Seed CEM-SS cells into a 96-well microplate.

-

Add serial dilutions of the test compound. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.

-

Infect the cells with a predetermined amount of HIV-1.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.

-

On day 6, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell protection for each compound concentration and determine the EC50 value.

Caption: Workflow for the Cell-Based Anti-HIV-1 Cytoprotection Assay.

Challenges and Future Directions

Despite its promising preclinical profile and unique mechanism of action, the development of this compound has faced several challenges. The initial scarcity of the natural product was a significant hurdle, although this was overcome by total synthesis.[2] While Phase I clinical trials demonstrated a good safety profile in healthy volunteers, further clinical development in HIV-infected patients has been slow to progress to later stages.[10] The reasons for this are not fully clear from publicly available information but may be related to factors such as therapeutic index, in vivo efficacy, or the emergence of other potent antiretroviral agents.

Nevertheless, the story of this compound remains a compelling example of natural product drug discovery. Its unique dual-binding mechanism continues to be of interest to researchers designing new NNRTIs that may be less susceptible to resistance. Further structural and mechanistic studies could provide valuable insights for the development of next-generation anti-HIV therapeutics.

Conclusion

This compound represents a significant chapter in the history of anti-HIV drug discovery. From its serendipitous discovery in the Malaysian rainforest to its detailed characterization as a unique NNRTI, its journey has provided valuable lessons for the field. While its path to becoming a clinically approved drug has been challenging, the scientific knowledge gained from its study continues to inform and inspire the ongoing quest for more effective treatments for HIV/AIDS. This technical guide serves as a comprehensive repository of the key scientific data and methodologies that have defined the legacy of this compound.

References

- 1. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by calanolide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular modeling calculations of HIV-1 reverse transcriptase nonnucleoside inhibitors: correlation of binding energy with biological activity for novel 2-aryl-substituted benzimidazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, Costatolide, and Dihydrocostatolide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and pharmacokinetics of single doses of (+)-calanolide a, a novel, naturally occurring nonnucleoside reverse transcriptase inhibitor, in healthy, human immunodeficiency virus-negative human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

(-)-Calanolide A: A Potent Inhibitor of Drug-Resistant HIV-1 Strains

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Calanolide A is a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant promise in the fight against human immunodeficiency virus type 1 (HIV-1).[1] Originally isolated from the tropical rainforest tree Calophyllum lanigerum, this dipyranocoumarin has shown potent activity against a spectrum of wild-type and drug-resistant HIV-1 strains.[2][3] Due to the scarcity of the natural source, a total synthesis method was developed, ensuring a consistent supply for research and development.[4][5] This document provides a comprehensive overview of this compound's mechanism of action, its efficacy against resistant viral strains, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of viral RNA into DNA, a critical step in the viral replication cycle.[2][6] Unlike many other NNRTIs, this compound exhibits a unique inhibitory profile. It is believed to bind to two distinct sites on the reverse transcriptase enzyme, one of which is near the enzyme's active site, thereby interfering with the binding of deoxynucleotide triphosphates (dNTPs).[4][7] This dual binding potential may contribute to its activity against strains that have developed resistance to other NNRTIs.[4] It is a partially competitive inhibitor with respect to dNTPs and is ineffective against HIV-2 RT.[2][4]

References

- 1. Calanolide A [medbox.iiab.me]

- 2. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calanolide A - Wikipedia [en.wikipedia.org]

- 5. worldrainforests.com [worldrainforests.com]

- 6. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianjpr.com [asianjpr.com]

Calanolides: A Technical Guide to Natural Sources, Ethnobotany, and Isolation

This guide provides a comprehensive overview of Calanolides, a group of tetracyclic 4-substituted dipyranocoumarins, for researchers, scientists, and drug development professionals. It covers their natural distribution, traditional ethnobotanical significance, and the scientific methodologies employed for their isolation and characterization.

Introduction to Calanolides

Calanolides are a class of natural compounds first discovered during a large-scale anti-HIV screening program conducted by the National Cancer Institute (NCI).[1] The inaugural member of this group, (+)-Calanolide A, was isolated in 1987 from the leaves and twigs of Calophyllum lanigerum var. austrocoriaceum collected in Sarawak, Malaysia.[1][2] These compounds function pharmacologically as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating potent activity against HIV-1.[1][3][4] Their unique mechanism of action allows them to bind to two distinct sites on the HIV reverse transcriptase enzyme.[5][6] Since the initial discovery, at least 15 different naturally occurring Calanolides have been identified.[1][3]

Natural Sources of Calanolides

Calanolides are almost exclusively found within the genus Calophyllum, which encompasses approximately 200 species of tropical trees primarily distributed in the Indo-Pacific region.[1][7] However, they have also been reported in one species of the closely related genus Clausena.[1][3]

The primary plant sources for prominent Calanolides include:

-

Calophyllum lanigerum var. austrocoriaceum : The original source of (+)-Calanolide A.[1][8] This variety is exceedingly rare, and initial recollection attempts at the original site failed as the trees had been cut down.[2][8]

-

Calophyllum teysmannii var. inophylloide : A significant source of (-)-Calanolide B, also known as Costatolide.[5][7][8] This compound is found in the tree's latex, which allows for sustainable harvesting without felling the tree.[8]

-

Calophyllum brasiliense : This species has been shown to produce Calanolide A and Calanolide C.[1][5]

-

Calophyllum inophyllum : Known to contain Costatolide and other coumarins like inophyllums.[1][5][7]

Ethnobotanical Background

Plants from the Calophyllum genus, locally known as "Bintangor," have a history of use in traditional medicine across Southeast Asia.[9][10] While the specific anti-HIV properties were unknown, various parts of these trees were used for other medicinal purposes.

-

Calophyllum lanigerum : The timber from this tree is coarse-grained and has been used for construction, planks, and boat building.[10][11]

-

Calophyllum teysmannii : In traditional medicine, this species has been used to treat skin diseases, as a liver tonic, and as an anti-inflammatory agent.[9] The latex from several Calophyllum species has been used as a poison to stun fish.[7]

-

Calophyllum inophyllum : A decoction of the bark and latex is used internally to treat diarrhea and after childbirth, and externally for skin and eye diseases and rheumatism.[7] A balsam derived from the fruits is used as an analgesic and healing agent for burns.[7]

The discovery of Calanolides has shifted the focus on these plants from traditional timber and local remedies to a source of highly valuable pharmaceutical lead compounds. This led the Sarawak state government to issue a protection order in 1993 to ensure a sustainable supply for medicinal research.[5]

Quantitative Data Summary

The yield of Calanolides from natural sources is a critical factor for drug development. Yields are highly variable, which has driven efforts toward total synthesis of these compounds.[5][6]

| Plant Species | Variety | Plant Part | Compound Isolated | Yield (%) | Reference |

| Calophyllum lanigerum | austrocoriaceum | Leaves & Twigs | (+)-Calanolide A | ~0.05% | [5] |

| Calophyllum lanigerum | Not specified | Not specified | Calanolide A & B | 0.05 - 0.2% | [12] |

| Calophyllum teysmannii | inophylloide | Latex | (-)-Calanolide B (Costatolide) | 20 - 25% | [5] |

Experimental Protocols: Isolation of Calanolides

The isolation of Calanolides is typically achieved through a multi-step, bioassay-guided fractionation process. The general methodology is outlined below.

Objective: To isolate and purify Calanolides from plant material.

Materials:

-

Dried and ground plant material (e.g., leaves, twigs, latex) from a Calophyllum species.

-

Organic Solvents: Dichloromethane (CH₂Cl₂), Methanol (MeOH), n-Hexane, Carbon Tetrachloride (CCl₄).

-

Chromatography Media: Silica gel, C18 reversed-phase silica.

-

Instrumentation: Rotary evaporator, High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer.

Procedure:

-

Extraction:

-

Dried plant material is exhaustively extracted with a mixture of organic solvents, such as 1:1 dichloromethane and methanol, to generate a crude extract.[1]

-

-

Solvent-Solvent Partitioning:

-

The crude extract is subjected to a sequential solvent partitioning process to separate compounds based on polarity.[1][12]

-

This typically involves partitioning between a polar solvent (like aqueous methanol) and a series of non-polar solvents (like n-hexane and CCl₄).

-

Anti-HIV activity is monitored in each fraction, with Calanolides typically concentrating in the non-polar fractions.[1][12]

-

-

Preliminary Chromatographic Separation:

-

The active non-polar fraction is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then subjected to gel permeation chromatography or vacuum liquid chromatography (VLC) for initial separation.[12]

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Fractions from the preliminary separation that show anti-HIV activity are further purified using HPLC.[12]

-

Multiple rounds of HPLC may be necessary, often employing both normal-phase (silica gel) and reversed-phase (C18) columns to isolate the individual Calanolide compounds to a high degree of purity.[12]

-

-

Structure Elucidation and Characterization:

-

The chemical structures of the purified compounds are determined using a combination of spectroscopic methods.[4]

-

High-resolution Mass Spectrometry (HRMS) is used to determine the molecular formula.

-

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including HMQC, HMBC, and NOE experiments) is used to establish the precise structure and stereochemistry.[4]

-

The absolute stereochemistry can be confirmed using techniques such as a modified Mosher's method.[4]

-

Visualizations

The following diagrams illustrate key workflows and relationships related to Calanolide research.

Caption: Bioassay-guided isolation workflow for Calanolides from natural sources.

Caption: Relationship between primary Calanolide sources and their biological target.

References

- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianjpr.com [asianjpr.com]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Calanolide A - Wikipedia [en.wikipedia.org]

- 6. Calanolide A [medbox.iiab.me]

- 7. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 8. worldrainforests.com [worldrainforests.com]

- 9. Calophyllum teysmannii (Teysmannii Calophyllum, Calophyllum teysmannii, Teysmann's Calophyllum) - Uses, Benefits & Common Names [selinawamucii.com]

- 10. Calophyllum lanigerum [asianplant.net]

- 11. NParks | Calophyllum lanigerum var austrocoriaceum [nparks.gov.sg]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Potential of Calanolides as Anti-Tuberculosis Agents: A Technical Review

For Immediate Release

This technical guide provides an in-depth analysis of the coumarin derivative, (+)-Calanolide A, and its analogues as potential therapeutic agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-TB compounds.

Note on Stereochemistry: The majority of published research focuses on the anti-mycobacterial properties of the natural product (+)-Calanolide A . While the user prompt specified (-)-Calanolide A, the available scientific literature does not support significant anti-TB activity for this enantiomer. Therefore, this guide will focus on the well-documented activities of (+)-Calanolide A and its synthetic derivatives.

Executive Summary

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The need for new drugs with novel mechanisms of action is urgent. (+)-Calanolide A, a naturally occurring pyranocoumarin initially identified for its anti-HIV-1 activity, has demonstrated promising bactericidal effects against both drug-susceptible and drug-resistant strains of Mtb.[1][2] Preliminary mechanistic studies suggest that its mode of action involves the rapid inhibition of bacterial RNA and DNA synthesis, a pathway distinct from current frontline TB drugs like rifampin.[2][3][4] While the natural product itself exhibits a narrow therapeutic window, synthetic analogues have been developed with improved potency and selectivity, highlighting the potential of the calanolide scaffold in anti-TB drug discovery.[5][6]

In Vitro Efficacy and Cytotoxicity

The anti-tubercular activity of (+)-Calanolide A has been evaluated against various strains of Mycobacterium tuberculosis. The key quantitative metrics, Minimum Inhibitory Concentration (MIC) and 50% Cytotoxic Concentration (CC50), are summarized below.

Table 1: In Vitro Activity of (+)-Calanolide A Against M. tuberculosis

| Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Mtb H37Rv | Drug-Susceptible | 3.1 | [5] |

| Mtb H37Ra | Drug-Susceptible | - | [1] |

| Drug-Resistant Strains | Resistant to Isoniazid, Rifampin, Streptomycin, Ethambutol | 8 - 16 | [4] |

| Mtb CSU 19, 33, 36, 38 | Clinical Isolates | - | [4] |

Table 2: Cytotoxicity and Selectivity Index of (+)-Calanolide A

| Cell Line | Parameter | Value (µg/mL) | Selectivity Index (SI = CC50/MIC) | Reference |

| Vero (Monkey Kidney) | LD50 / CC50 | 7.6 | 2.4 | [5] |

The low selectivity index of the natural product (+)-Calanolide A underscores the need for medicinal chemistry efforts to design analogues with an improved safety profile.[5] Research into synthetic calanolides has yielded compounds with potent activity against both replicating and non-replicating Mtb, the latter being crucial for eradicating persistent bacteria.[5][6]

Proposed Mechanism of Action

Preliminary studies indicate that (+)-Calanolide A exerts its bactericidal effect by rapidly inhibiting the synthesis of essential macromolecules.[2] The proposed mechanism involves the sequential shutdown of RNA and DNA synthesis, which subsequently leads to a halt in protein synthesis.[3][4] This mechanism is functionally similar to that of rifampin; however, (+)-Calanolide A retains its activity against rifampin-resistant Mtb strains, suggesting it interacts with a different molecular target within the bacterial RNA polymerase or another component of the transcription/replication machinery.[2][4]

Experimental Protocols

The following sections detail the methodologies commonly employed for the evaluation of anti-tubercular agents like (+)-Calanolide A.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the Microplate Alamar Blue Assay (MABA), a colorimetric method that assesses metabolic activity.

Protocol:

-

Plate Preparation: In a sterile 96-well microplate, add 100 µL of sterile deionized water to all perimeter wells to prevent evaporation.

-

Drug Dilution: Add 100 µL of Middlebrook 7H9 broth to the experimental wells. The test compound is serially diluted (2-fold) across the plate.

-

Inoculation: A standardized inoculum of M. tuberculosis (e.g., H37Rv) is prepared, and 100 µL is added to each well, resulting in a final volume of 200 µL. Drug-free and bacteria-free control wells are included.

-

Incubation: Plates are sealed and incubated at 37°C for 5-7 days.

-

Assay Development: A freshly prepared solution of Alamar Blue reagent and 10% Tween 80 (1:1 ratio) is added to a control well.

-

Reading: Following re-incubation for 24 hours, a color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[6]

Cytotoxicity Assay

The cytotoxicity of the compound is assessed against a mammalian cell line, typically Vero cells, using an MTT or similar viability assay.

Protocol:

-

Cell Seeding: Vero cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Exposure: The test compound is added to the wells in various concentrations and incubated for a specified period (e.g., 24-48 hours).

-

Viability Reagent: A viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation & Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized.

-

Measurement: The absorbance is read using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Intracellular Activity Assay

This assay evaluates the ability of a compound to inhibit Mtb growth within macrophages, a key environment for the bacterium during human infection.

Protocol:

-

Macrophage Culture: A human monocyte cell line (e.g., THP-1) is cultured and differentiated into macrophages in a 96-well plate.

-

Infection: Adherent macrophages are infected with Mtb (e.g., H37Rv) at a specific multiplicity of infection (MOI) for several hours.

-

Removal of Extracellular Bacteria: The cells are washed, and an antibiotic like amikacin is briefly added to kill any remaining extracellular bacteria.

-

Compound Treatment: The infected macrophages are then treated with the test compound at various concentrations.

-

Incubation: The plates are incubated for 2-3 days to allow for intracellular bacterial replication.

-

Lysis and Viability Assessment: The macrophages are lysed, and the viability of the intracellular bacteria is determined by plating for colony-forming units (CFU) or by using a reporter strain (e.g., expressing luciferase or GFP).[7][8] The concentration of the compound that inhibits intracellular growth is then determined.

Conclusion and Future Directions

(+)-Calanolide A represents a novel pharmacophore for anti-TB drug development with a distinct mechanism of action from existing therapies.[2] While the natural product itself has limitations due to its low selectivity index, it serves as a valuable scaffold. Future research should focus on the structure-activity relationship (SAR) of synthetic calanolide analogues to optimize potency against both replicating and non-replicating Mtb while minimizing host cell cytotoxicity. Elucidating the precise molecular target of this compound class will be critical for rational drug design and for understanding potential resistance mechanisms. The dual anti-HIV and anti-TB activity of the calanolide scaffold also presents a unique opportunity for developing therapies for TB/HIV co-infected populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Calanolide A - Wikipedia [en.wikipedia.org]

- 5. Anti-HIV natural product (+)-calanolide A is active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid measurement of antituberculosis drug activity in vitro and in macrophages using bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Calanolide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant potential as an anti-HIV agent. Isolated from the tree Calophyllum lanigerum, its limited natural abundance has necessitated the development of robust and efficient total synthesis strategies. This document provides a detailed overview of the primary synthetic routes to produce this compound, focusing on both racemic and asymmetric approaches. The information presented herein is intended to serve as a practical guide for researchers in organic synthesis and drug development, offering comprehensive experimental protocols and comparative data to aid in the selection and implementation of a suitable synthetic strategy.

Racemic Synthesis and Chiral Resolution Strategy

A common and well-established approach to this compound involves the synthesis of a racemic mixture of (±)-Calanolide A, followed by chiral resolution to isolate the desired (-)-enantiomer. This strategy is often favored for its relative simplicity and the accessibility of starting materials.

Overall Synthetic Workflow

The racemic synthesis typically commences with readily available phloroglucinol and proceeds through a series of key transformations to construct the tetracyclic core of Calanolide A. The general workflow is depicted below.

Caption: General workflow for the racemic synthesis and resolution of this compound.

Key Experimental Protocols

1. Pechmann Condensation for Coumarin Formation

This initial step constructs the core coumarin ring system from phloroglucinol and an appropriate β-ketoester.

-

Reaction: Phloroglucinol is reacted with ethyl butyrylacetate in the presence of a dehydrating acid catalyst.

-

Reagents and Conditions:

-

Phloroglucinol (1.0 eq)

-

Ethyl butyrylacetate (1.1 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Solvent: Ethanol

-

Temperature: Reflux

-

Time: 4-6 hours

-

-

Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 5,7-dihydroxy-4-propylcoumarin.

2. Friedel-Crafts Acylation

Selective acylation at the C8 position of the coumarin ring is a crucial step to introduce a handle for subsequent cyclization.

-

Reaction: The dihydroxycoumarin is acylated using an acyl chloride in the presence of a Lewis acid catalyst.

-

Reagents and Conditions:

-

5,7-Dihydroxy-4-propylcoumarin (1.0 eq)

-

Propionyl chloride (1.2 eq)

-

Aluminum chloride (AlCl₃) (3.0 eq)

-

Solvent: Nitrobenzene/Carbon disulfide mixture

-

Temperature: 0 °C to room temperature

-

Time: 12-18 hours

-

-

Work-up and Purification: The reaction is quenched by carefully adding ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

3. Luche Reduction of the Chromanone Intermediate

The final stereocenter is established via the reduction of a chromanone precursor. The Luche reduction is favored for its high diastereoselectivity in yielding the desired trans relationship between the hydroxyl and methyl groups.

-

Reaction: The chromanone intermediate is reduced using sodium borohydride in the presence of a lanthanide salt.

-

Reagents and Conditions:

-

Chromanone intermediate (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.2 eq)

-

Solvent: Methanol

-

Temperature: -78 °C to -20 °C

-

Time: 2-4 hours

-

-

Work-up and Purification: The reaction is quenched with acetic acid and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The resulting racemic (±)-Calanolide A is purified by flash chromatography.

4. Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

The separation of the enantiomers is typically achieved using a chiral stationary phase.

-

Column: Chiralcel OD-H or equivalent

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Quantitative Data for Racemic Synthesis

| Step | Reaction | Reagents | Solvent | Yield (%) |

| 1 | Pechmann Condensation | H₂SO₄ | Ethanol | ~85-95 |

| 2 | Friedel-Crafts Acylation | Propionyl chloride, AlCl₃ | Nitrobenzene/CS₂ | ~60-70 |

| 3 | Chromenylation | 4,4-dimethoxy-2-methylbutan-2-ol | - | ~50-60 |

| 4 | Cyclization | Acetaldehyde diethyl acetal, TFA | Dichloromethane | ~40-50 |

| 5 | Luche Reduction | NaBH₄, CeCl₃·7H₂O | Methanol | ~70-80 |

Asymmetric Total Synthesis Strategies

To circumvent the inefficient resolution step and directly obtain the desired enantiomer, several asymmetric total synthesis strategies have been developed. These approaches often rely on chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions.

Enantioselective Hetero-Diels-Alder Approach

One of the most elegant strategies involves a catalytic asymmetric hetero-Diels-Alder reaction to construct the dihydropyran ring with high enantioselectivity.

Caption: Asymmetric synthesis of this compound via a hetero-Diels-Alder reaction.

Key Experimental Protocol: Catalytic Asymmetric Hetero-Diels-Alder Reaction

-

Reaction: A coumarin-derived heterodienophile reacts with an activated diene in the presence of a chiral Lewis acid catalyst.

-

Reagents and Conditions:

-

Coumarin-based heterodienophile (1.0 eq)

-

Danishefsky's diene or similar (1.5 eq)

-

Chiral Catalyst: e.g., (R)-BINOL-Ti(Oi-Pr)₂ (10 mol%)

-

Solvent: Dichloromethane

-

Temperature: -20 °C

-

Time: 24-48 hours

-

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the enantioenriched dihydropyran adduct.

Quantitative Data for Asymmetric Synthesis

| Strategy | Key Reaction | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Overall Yield (%) |

| Hetero-Diels-Alder | [4+2] Cycloaddition | (R)-BINOL-Ti(Oi-Pr)₂ | >95:5 | >90 | ~20-30 |

| Asymmetric Epoxidation | Sharpless Epoxidation | Ti(Oi-Pr)₄, (+)-DET | - | >95 | ~15-25 |

| Chiral Auxiliary | Evans Auxiliary | - | >98:2 | - | ~25-35 |

Conclusion

The total synthesis of this compound can be achieved through multiple effective strategies. The choice between a racemic synthesis followed by resolution and a more complex asymmetric approach will depend on the specific requirements of the research, including scale, available resources, and desired enantiopurity. The protocols and data presented in this document provide a comprehensive foundation for undertaking the synthesis of this important anti-HIV agent. Further optimization of reaction conditions and exploration of novel catalytic systems may lead to even more efficient and scalable routes to this compound.

Application Notes and Protocols: In Vitro Anti-HIV-1 Assays Using (-)-Calanolide A

Introduction

(-)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) originally isolated from the tropical rainforest tree, Calophyllum lanigerum.[1][2] It has demonstrated potent and specific inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] These application notes provide an overview of the compound's mechanism of action, a summary of its in vitro efficacy, and detailed protocols for evaluating its anti-HIV-1 activity and cytotoxicity in a research setting.

Mechanism of Action

This compound is distinguished from many other NNRTIs by its unique and complex interaction with the HIV-1 reverse transcriptase (RT) enzyme.[3][4] Viral life-cycle studies have shown that the compound acts early in the infection process, consistent with the inhibition of reverse transcription.[1][3]

The primary mechanism involves binding to the HIV-1 RT enzyme, which is critical for converting the viral RNA genome into DNA for integration into the host cell's genome.[1][3] Unlike many NNRTIs, this compound appears to have two distinct binding sites on the enzyme.[4][5] Kinetic studies suggest that one binding site is competitive with respect to deoxynucleotide triphosphate (dNTP) binding, while the other is uncompetitive, indicating interference near the enzyme's active site.[3][4] This dual-site interaction may contribute to its efficacy against certain NNRTI-resistant HIV-1 strains.[2][5] The compound is notably inactive against HIV-2 RT, highlighting its specificity.[1][3]

References

- 1. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianjpr.com [asianjpr.com]

- 4. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by calanolide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calanolide A - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Quantification of (-)-Calanolide A in Plasma Samples by HPLC

Introduction

(-)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown potent activity against Human Immunodeficiency Virus Type 1 (HIV-1). Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for this purpose. This document provides a detailed protocol for the quantification of this compound in plasma samples using a validated HPLC method with UV detection.

Principle

The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a reversed-phase HPLC column. The compounds are then detected by a UV detector, and the concentration of this compound is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents